molecular formula C42H72O14 B8087149 Mogroside II-A2

Mogroside II-A2

Cat. No.: B8087149
M. Wt: 801.0 g/mol
InChI Key: SLAWMGMTBGDBFT-NUTXKJHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside II-A2 is a useful research compound. Its molecular formula is C42H72O14 and its molecular weight is 801.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Mogroside II-A2, a natural compound derived from the fruit of Siraitia grosvenorii, is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties, pharmacological effects, and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is a glycoside with a complex structure characterized by multiple sugar moieties attached to a triterpenoid backbone. The chemical formula and specific NMR assignments have been detailed in various studies, indicating the presence of several hydroxyl groups that contribute to its biological activity .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research has demonstrated that mogrosides can scavenge free radicals and reduce oxidative stress in cells. In particular, studies utilizing DPPH and ABTS assays have shown that mogroside extracts can effectively inhibit oxidative damage:

Assay Type IC50 (μg/mL) Reference
DPPH1118.1
ABTS1473.2

These results suggest that this compound may play a role in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antiglycation Activity

This compound has been studied for its antiglycation effects, which are crucial for managing diabetes-related complications. The compound has shown potential in inhibiting glycation processes, thereby reducing the formation of advanced glycation end-products (AGEs) that contribute to diabetic complications. This activity was evidenced by decreased levels of AGEs in treated models .

Anti-Inflammatory Effects

This compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Study: Neuroinflammation

In a study focused on neuroinflammation, this compound was found to significantly reduce the expression of inflammatory mediators in microglial cells activated by lipopolysaccharides (LPS). This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's disease .

Hypoglycemic Effects

The hypoglycemic properties of this compound have been documented, indicating its potential use as a natural sweetener for diabetic patients. It works by inhibiting glucose absorption and regulating blood sugar levels through various mechanisms, including modulation of insulin sensitivity .

Safety and Toxicology

Preliminary studies indicate that this compound is generally safe for consumption, with no significant toxic effects reported at therapeutic doses. However, further research is necessary to fully understand its long-term safety profile.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAWMGMTBGDBFT-NUTXKJHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.